molecular formula C9H10N2OS B070805 4-Benzothiazoleethanol,2-amino-(9CI) CAS No. 171874-50-3

4-Benzothiazoleethanol,2-amino-(9CI)

Cat. No.: B070805
CAS No.: 171874-50-3
M. Wt: 194.26 g/mol
InChI Key: FXJXVIHURMNPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molnupiravir, sold under the brand name Lagevrio, is an antiviral medication that inhibits the replication of certain RNA viruses. It was originally developed to treat influenza at Emory University but gained prominence for its use in treating COVID-19. Molnupiravir is a prodrug of the synthetic nucleoside derivative N4-hydroxycytidine and exerts its antiviral action by introducing copying errors during viral RNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Molnupiravir can be synthesized from cytidine through a two-step process. The first step involves selective enzymatic acylation, followed by transamination to yield the final product. This method has been successfully performed on a decagram scale, achieving a 41% overall isolated yield . Another approach involves a one-pot two-step synthesis starting from uridine, which has been shown to produce molnupiravir in up to 68% overall yield .

Industrial Production Methods: The industrial production of molnupiravir involves a supply-centered and chromatography-free synthesis from cytidine. This method includes selective enzymatic acylation and transamination, which are performed on a large scale to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Molnupiravir undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: The synthesis of molnupiravir involves reagents such as acetone oxime and Lawesson’s reagent. The reaction conditions typically include enzymatic acylation and transamination, with purification achieved through crystallization rather than chromatography .

Major Products Formed: The primary product formed from the synthesis of molnupiravir is β-D-N4-Hydroxycytidine 5′-triphosphate, which is the active antiviral agent .

Comparison with Similar Compounds

  • Nirmatrelvir (part of Paxlovid)
  • Remdesivir
  • Favipiravir

Molnupiravir’s unique mechanism of inducing viral RNA mutations sets it apart from these other antiviral agents, making it a valuable tool in the fight against viral infections.

Properties

CAS No.

171874-50-3

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-(2-amino-1,3-benzothiazol-4-yl)ethanol

InChI

InChI=1S/C9H10N2OS/c10-9-11-8-6(4-5-12)2-1-3-7(8)13-9/h1-3,12H,4-5H2,(H2,10,11)

InChI Key

FXJXVIHURMNPDR-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)SC(=N2)N)CCO

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)CCO

Synonyms

4-Benzothiazoleethanol,2-amino-(9CI)

Origin of Product

United States

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